
3,3'-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is a complex organic compound with a molecular formula of C12H22N6O4. This compound is characterized by its unique structure, which includes a 4,4-dimethyl-2,5-dioxoimidazolidine core linked to two propanehydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
科学研究应用
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2,5-dioxoimidazolidine: A precursor in the synthesis of the target compound.
Propanehydrazide: Another precursor used in the synthesis.
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: A structurally related compound with different functional groups.
Uniqueness
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is unique due to its dual hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
属性
CAS 编号 |
501943-26-6 |
|---|---|
分子式 |
C11H20N6O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
3-[3-(3-hydrazinyl-3-oxopropyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-11(2)9(20)16(5-3-7(18)14-12)10(21)17(11)6-4-8(19)15-13/h3-6,12-13H2,1-2H3,(H,14,18)(H,15,19) |
InChI 键 |
VQLAVGYDNVWODD-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


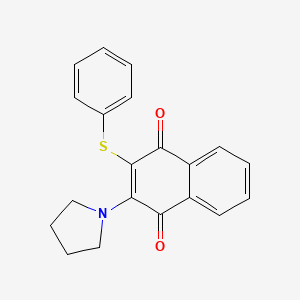

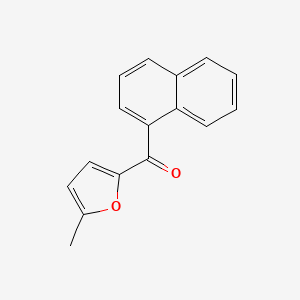
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
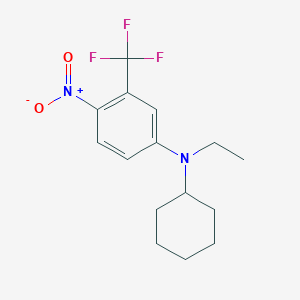
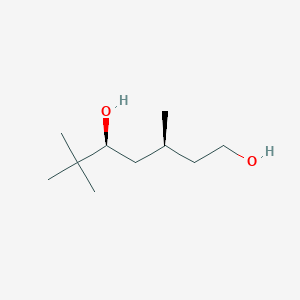
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
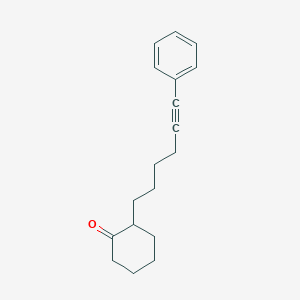
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
